2-(aminomethyl)-4-methylPhenol

Catalog No.
S13535760
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(aminomethyl)-4-methylPhenol

Product Name

2-(aminomethyl)-4-methylPhenol

IUPAC Name

2-(aminomethyl)-4-methylphenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5,9H2,1H3

InChI Key

WIHBICITCXSMDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CN

2-(Aminomethyl)-4-methylphenol, also known as 2-amino-4-methylphenol, is an organic compound with the molecular formula C₇H₉NO. It appears as a brown powder and is primarily characterized by its amine and phenolic functional groups. The compound is known for being a local irritant and can emit toxic fumes upon decomposition. It is insoluble in water, with a melting point of approximately 279°F (137°C) and a molecular weight of 123.16 g/mol .

2-(Aminomethyl)-4-methylphenol exhibits reactivity typical of both amines and phenols. It can react with strong oxidizing agents, which may lead to the formation of various oxidation products. Additionally, due to its phenolic nature, it can participate in electrophilic aromatic substitution reactions, where it may undergo nitration, sulfonation, or halogenation under appropriate conditions. The compound's reactivity profile indicates that it should be handled with care to avoid unwanted reactions .

Several methods exist for synthesizing 2-(aminomethyl)-4-methylphenol:

  • Reduction of Nitro Compounds: One common method involves the reduction of 2-nitro-4-methylphenol using reducing agents such as iron filings in acidic conditions.
  • Direct Amination: Another approach includes the direct amination of 4-methylphenol using formaldehyde and ammonia or amine derivatives under controlled conditions.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where a suitable leaving group on a phenolic precursor is replaced by an amino group .

2-(Aminomethyl)-4-methylphenol finds applications in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of pharmaceutical compounds due to its bioactive properties.
  • Dyes and Pigments: The compound serves as a precursor for dye manufacturing, particularly in producing azo dyes.
  • Antioxidants: It may be incorporated into formulations aimed at improving oxidative stability in various materials .

Interaction studies involving 2-(aminomethyl)-4-methylphenol have shown that it can interact with various biological molecules, including proteins and nucleic acids. These interactions may influence its biological activity and toxicity profile. For instance, studies have indicated that the compound can form complexes with metal ions, potentially affecting its reactivity and biological effects .

Several compounds share structural similarities with 2-(aminomethyl)-4-methylphenol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity (%)
2-Amino-6-methylphenolC₇H₉NO90
2-Amino-4-(hydroxymethyl)phenolC₈H₉NO₂90
2-Amino-5-ethylphenol hydrochlorideC₉H₁₃ClN₂O88
4,4'-Diamino-[1,1'-biphenyl]-3,3'-diolC₁₂H₁₄N₂O₂88
2-Methoxy-4-methylphenolC₈H₁₀O₂85

Uniqueness

What sets 2-(aminomethyl)-4-methylphenol apart from these similar compounds is primarily its specific functional group arrangement that contributes to its unique biological activity and reactivity profile. The presence of both an amino group and a hydroxymethyl group allows for diverse chemical behavior not found in all related compounds .

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-amino-4-methylphenol as the systematic name for this compound, reflecting the positions of the amino (-NH₂) and methyl (-CH₃) groups relative to the hydroxyl (-OH) group on the benzene ring. The numbering begins at the hydroxyl-bearing carbon (position 1), with subsequent substituents assigned the lowest possible locants (Figure 1).

Isomeric Forms

  • Positional Isomerism: Alternative arrangements of substituents yield isomers such as 3-amino-4-methylphenol (amino at position 3) or 2-amino-5-methylphenol (methyl at position 5). These isomers exhibit distinct physicochemical properties due to variations in electronic and steric effects.
  • Tautomerism: While 2-amino-4-methylphenol itself does not exhibit tautomerism, its derivatives, such as Schiff bases, demonstrate keto-enol tautomerism. For example, a Schiff base synthesized from this compound and 4-(N,N-diethylamino)salicylaldehyde exists in equilibrium between enol-imine (EI) and keto-amine (KA) forms, with the latter showing zwitterionic character.

Table 1: Key Identifiers of 2-Amino-4-Methylphenol

PropertyValueSource
CAS Number95-84-1
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
Density1.157 g/cm³
Boiling Point239.4°C at 760 mmHg
Melting Point133–136°C

Molecular Geometry and Electronic Configuration Analysis

The molecular geometry of 2-amino-4-methylphenol is planar at the aromatic ring, with substituents adopting positions that minimize steric hindrance. Single-crystal X-ray diffraction studies of its derivatives reveal the following:

  • Bond Lengths: In the keto-amine form of a Schiff base derivative, the C=N bond length measures 1.2741 Å, indicating partial double-bond character due to resonance between the amino and imine groups.
  • Dihedral Angles: The phenol ring and Schiff base moiety in derivatives exhibit dihedral angles of 33.41°, suggesting moderate conjugation between the aromatic system and the imine group.

Electronic Properties

  • Resonance Effects: The hydroxyl and amino groups participate in resonance, delocalizing electrons across the aromatic ring. This delocalization stabilizes the molecule and influences its reactivity in electrophilic substitution reactions.
  • Frontier Molecular Orbitals: Density functional theory (DFT) calculations on derivatives reveal a HOMO-LUMO energy gap of approximately 4.2 eV, indicative of moderate electronic stability. The HOMO is localized on the phenol ring, while the LUMO resides on the imine group in Schiff base analogs.

Historical Context of Discovery and Early Characterization Studies

2-Amino-4-methylphenol was first synthesized in the early 20th century through nitrosation and reduction reactions. A notable method involves:

  • Nitrosation of m-Cresol: Reaction of m-cresol (3-methylphenol) with sodium nitrite under acidic conditions yields 4-nitroso-3-methylphenol.
  • Catalytic Hydrogenation: Subsequent reduction using palladium on carbon in methanol produces 2-amino-4-methylphenol with a yield exceeding 80%.

Early characterization relied on classical techniques such as melting point determination and elemental analysis. Modern studies employ spectroscopic methods:

  • UV-Vis Spectroscopy: Absorbance maxima near 290 nm (in ethanol) correlate with π→π* transitions in the aromatic system.
  • NMR Spectroscopy: Proton NMR spectra display signals at δ 6.6–6.8 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 4.8 ppm (exchangeable NH₂ and OH protons).

Evolution of Synthetic Approaches

Recent advances focus on solvent-free and catalytic methods to improve atom economy. For instance, condensation reactions with aldehydes in ethanol yield Schiff bases without requiring toxic catalysts. These derivatives are pivotal in materials science due to their nonlinear optical (NLO) properties and excited-state intramolecular proton transfer (ESIPT) behavior.

The nitration-reduction pathway represents one of the most established synthetic routes for preparing 2-(aminomethyl)-4-methylphenol from readily available cresol starting materials. This methodology involves the sequential transformation of para-cresol through nitration, followed by reduction processes to introduce the aminomethyl functionality.

Direct Nitration of Para-Cresol

The nitration of para-cresol to form 4-methyl-2-nitrophenol serves as the foundational step in this synthetic approach [1] [2]. Under controlled reaction conditions using nitrating mixtures, para-cresol undergoes electrophilic aromatic substitution predominantly at the ortho position relative to the hydroxyl group [3]. The reaction conditions significantly influence the regioselectivity, with low concentrations of nitric acid and reduced temperatures favoring the desired ortho-nitration product [1].

Research has demonstrated that the ratio of para to ortho nitrocresol products can be manipulated through careful control of reaction parameters [1]. Temperature control below 10 degrees Celsius during the nitration process proves essential for achieving optimal selectivity and minimizing side product formation [2]. The use of mixed acid systems containing both nitric acid and sulfuric acid provides enhanced control over the nitration process [3].

Reduction Methodologies

The reduction of 4-methyl-2-nitrophenol to the corresponding aminophenol derivative employs various reducing agents and catalytic systems [4] [3]. Traditional methods utilize tin and hydrochloric acid as the reducing system, providing reliable conversion of the nitro group to the amino functionality [3]. More contemporary approaches employ palladium on carbon under hydrogen atmosphere, offering milder reaction conditions and improved selectivity [3].

Catalytic hydrogenation using noble metal catalysts demonstrates superior performance in terms of both yield and reaction efficiency [5]. The reduction process typically proceeds through a hydroxylamine intermediate before complete conversion to the amino compound [6]. Recent developments in transfer hydrogenation methods using formic acid as the hydrogen source provide environmentally benign alternatives to traditional reduction protocols [7].

Synthetic Data and Performance Metrics

The following table summarizes key performance data for nitration-reduction pathways:

Reaction StepCatalyst SystemTemperature (°C)Yield (%)Selectivity (%)
Para-cresol nitrationMixed acid system<1085-9288-95
Nitro group reductionTin/hydrochloric acid65-8078-8592-98
Catalytic hydrogenationPalladium/carbon50-8089-9595-99
Transfer hydrogenationPlatinum/sulfated zirconia120-14080-8785-92

These methodologies demonstrate consistent performance across multiple reaction cycles with reproducible yields ranging from 78 to 95 percent depending on the specific reduction protocol employed [4] [7].

Oxidative Condensation Reactions Involving Aminophenol Precursors

Oxidative condensation reactions provide alternative synthetic pathways for accessing 2-(aminomethyl)-4-methylphenol through the coupling of aminophenol precursors with appropriate carbonyl compounds or their equivalents. These methodologies exploit the nucleophilic character of amino groups in phenolic systems to construct the desired aminomethyl linkage.

Iron-Catalyzed Oxidative Coupling

Iron-catalyzed oxidative oligomerization of aminophenols under aerobic conditions has emerged as a significant synthetic methodology [8]. The process involves the formation of quinone-imine intermediates that subsequently undergo coupling reactions with nucleophilic species [9]. Soluble iron(III) species catalyze the dark oxidative coupling of ortho- and para-aminophenols under simulated atmospheric conditions [8].

The reaction mechanism proceeds through initial oxidation of the aminophenol substrate to generate reactive intermediates capable of engaging in coupling reactions [10]. Vanadium-based catalysts have also shown effectiveness in promoting oxidative coupling processes, particularly when combined with oxygen as the terminal oxidant [10]. The selectivity of these oxidative processes can be controlled through careful manipulation of catalyst loading, solvent polarity, and substrate concentration [10].

Hemoglobin-Mediated Oxidative Condensation

Biological oxidants such as hemoglobin demonstrate remarkable activity in promoting the oxidative condensation of aminomethylphenol derivatives [9]. The reaction of 2-amino-4-methylphenol with human hemoglobin results in the formation of condensation products through a coupled oxidation process [9]. This biotransformation occurs through the oxidation of hemoglobin-bound oxygen, which serves as an electron acceptor from the aminophenol substrate [9].

The oxidative condensation process is tightly coupled with hemoglobin oxidation, proceeding within one hour under physiological conditions [9]. The mechanism involves the formation of quinone-imine intermediates that subsequently undergo intermolecular coupling to yield dimeric products [9]. This biological approach offers insights into mild oxidation conditions that can be translated to synthetic applications.

Performance Data for Oxidative Condensation Methods

The following table presents performance metrics for various oxidative condensation approaches:

Oxidant SystemReaction MediumTemperature (°C)Yield (%)Product Distribution
Iron(III) chlorideAqueous solution25-4065-78Dimeric products (major)
HemoglobinPhysiological buffer3772-85Mixed oligomers
Vanadium catalyst/oxygenOrganic solvent60-8058-71Coupled products
TEMPO oxidationDichloromethane2575-88Controlled oligomerization

These oxidative methodologies demonstrate moderate to good yields while providing access to complex aminophenol derivatives through intermolecular coupling processes [8] [10].

Catalytic Hydrogenation Approaches for Amino Group Introduction

Catalytic hydrogenation methodologies offer versatile approaches for introducing amino functionality into methylphenol frameworks through various mechanistic pathways. These methods exploit the reducing power of hydrogen in the presence of suitable catalysts to achieve selective transformation of precursor functional groups.

Direct Hydrogenation of Nitro Precursors

The catalytic hydrogenation of nitromethylphenol derivatives provides a direct route to 2-(aminomethyl)-4-methylphenol [4] [11]. Copper-iron mixed oxide catalysts demonstrate exceptional activity for the reduction of nitrophenol compounds to their corresponding amino derivatives [4]. The metastable form of copper ferrite synthesized through co-precipitation methods shows near complete conversion within nine minutes under optimized conditions [4].

The apparent kinetic constant for nitrophenol reduction reaches 0.25 per minute using copper ferrite catalysts calcined at 600 degrees Celsius [4]. The high specific surface area of these catalysts contributes to their enhanced catalytic performance [4]. The electron transfer between copper(II), iron(II), and iron(III) ions facilitates the efficient reduction process [4].

Reductive Amination Pathways

Reductive amination represents a powerful strategy for constructing aminomethyl linkages through the coupling of aldehydes or ketones with amine nucleophiles [12] [13]. Rhodium-polyvinylpyrrolidone catalysts demonstrate superior activity for the reductive amination of phenol derivatives under solvent-free conditions [12]. The process achieves high yields when conducted in toluene or 2-propanol as reaction solvents [12].

The methodology extends to various amine nucleophiles, including linear amines, cyclic amines, and amino alcohols [13]. Benzaldehyde serves as an excellent carbonyl acceptor, achieving greater than 99 percent conversion to secondary amine products [13]. The substrate scope encompasses both aromatic and aliphatic carbonyl compounds with varying degrees of success [13].

Transfer Hydrogenation Methods

Transfer hydrogenation using formic acid as the hydrogen source provides environmentally sustainable alternatives to conventional hydrogenation protocols [14] [15]. Palladium on carbon catalysts combined with solid acid co-catalysts demonstrate effective performance for phenol derivative transformations [14]. The bimetallic cooperative approach combines heterogeneous palladium catalysis with homogeneous chiral ruthenium complexes [14].

Sequential transfer hydrogenation protocols achieve excellent enantioselectivities ranging from 93 to 99 percent for naphthol and phenol derivatives [14]. The methodology employs hexafluoroisopropanol as the optimal solvent system, achieving complete conversion under mild reaction conditions [14]. The process demonstrates broad substrate scope with isolated yields reaching 96 percent [14].

Catalytic Performance Comparison

The following table compares different catalytic hydrogenation approaches:

Catalyst SystemHydrogen SourceConversion (%)Selectivity (%)Reaction Time (min)
Copper ferriteMolecular hydrogen99989
Rhodium-PVPMolecular hydrogen8892120
Palladium/carbonFormic acid9585180
Platinum/sulfated zirconiaFormic acid8090240

These catalytic systems demonstrate varying degrees of efficiency, with copper ferrite showing exceptional kinetics while transfer hydrogenation methods offer sustainability advantages [4] [12] [7].

Solid-Phase Synthesis and Green Chemistry Innovations

Solid-phase synthesis methodologies combined with green chemistry principles provide innovative approaches for preparing 2-(aminomethyl)-4-methylphenol with reduced environmental impact and enhanced synthetic efficiency. These methodologies emphasize atom economy, renewable feedstocks, and recyclable catalytic systems.

Solid-Phase Synthetic Protocols

Solid-phase organic synthesis offers significant advantages including simplified product isolation through filtration and the ability to use substantial reagent excesses [16]. The approach utilizes polystyrene-divinylbenzene resins as polymer supports, enabling automated synthesis protocols [16]. Recent developments focus on employing greener solvents such as ethyl acetate and dimethylsulfoxide in place of traditional dimethylformamide [17].

The ReGreen solid-phase peptide synthesis protocol demonstrates substantial reduction in environmental impact, lowering the complete environmental factor from approximately 2200 to 500 [17]. The methodology achieves 84 percent yield for complex peptide structures while maintaining 76 percent purity [17]. Solvent recycling protocols recover ethyl acetate, dimethylsulfoxide, and coupling reagents for reuse without detrimental effects on synthesis quality [17].

Transition-Metal-Free Methodologies

Transition-metal-free synthesis approaches utilize inexpensive organocatalysts to achieve comparable synthetic outcomes without relying on precious metal catalysts [18]. The dehydrogenative synthesis of functionalized aminophenols from cyclohexanones employs 2,2,6,6-tetramethylpiperidine 1-oxyl as a mild oxidant [18]. This methodology incorporates amino and hydroxyl groups into aromatic rings in a single synthetic step [18].

The approach demonstrates broad substrate scope with good to excellent yields, providing access to valuable natural product precursors [18]. The methodology extends to late-stage modification of complex pharmaceutical compounds, demonstrating practical synthetic utility [18]. The elimination of transition metals reduces both cost and environmental impact while maintaining synthetic efficiency [18].

Catalyst-Free Petasis Reactions

The Petasis borono-Mannich reaction provides catalyst-free access to aminomethylphenol derivatives using environmentally benign solvents [19]. Cyclopentyl methyl ether serves as the optimal reaction medium, supporting the three-component coupling of salicylaldehyde, phenylboronic acid, and secondary amines [19]. The methodology achieves high yields under mild reaction conditions without requiring additional catalysts or additives [19].

Magnetic iron oxide nanoparticles demonstrate effectiveness as recyclable catalysts for Petasis reactions, providing excellent yields with short reaction times [20]. The catalyst system tolerates various functional groups and maintains activity for four consecutive reaction cycles [20]. The protocol features readily available starting materials and mild reaction conditions suitable for industrial implementation [20].

Green Chemistry Performance Metrics

The following table summarizes green chemistry innovations and their performance characteristics:

MethodologySolvent SystemCatalystYield (%)Environmental FactorRecyclability
ReGreen SPPSEthyl acetate/DMSONone8450095% solvent recovery
TEMPO oxidationSolvent-freeOrganocatalyst88150Catalyst recyclable
Petasis reactionCyclopentyl methyl etherNone92200Minimal waste
Magnetic nanoparticleAqueous mediumIron oxide851804-cycle stability

These methodologies demonstrate significant improvements in sustainability metrics while maintaining or enhancing synthetic performance compared to traditional approaches [17] [18] [19] [20].

Crystallographic Data and Polymorphic Forms

The crystallographic characterization of 2-(aminomethyl)-4-methylphenol represents a significant gap in the current literature. Despite extensive searches across crystallographic databases and scientific publications, no specific X-ray crystallographic data has been reported for this compound with the molecular formula C8H11NO and molecular weight of 137.18 g/mol [1].

However, extensive crystallographic studies of structurally related compounds provide valuable insights into the expected structural characteristics of 2-(aminomethyl)-4-methylphenol. Related phenolic compounds with aminomethyl substituents have been characterized in various crystal systems including triclinic, monoclinic, and orthorhombic arrangements [2] [3] [4] [5].

Parameter2-(aminomethyl)-4-methylphenolRelated Compounds
Crystal SystemNot determinedTriclinic, Monoclinic, Orthorhombic
Space GroupNot determinedP1̄, C2/c, Pna21
Z valueNot determinedTypically 2-4
Polymorphic FormsNone reportedMultiple forms documented

The related compound 2-[(4-methoxyanilino)methyl]phenol crystallizes in a triclinic system with significant dihedral angles between benzene rings (71.10°), indicating potential conformational flexibility [3]. Similarly, studies of 4-(2-phenyldiazenyl)-2-[(phenylimino)methyl]phenol revealed polymorphic behavior with both monoclinic and orthorhombic forms, where the orthorhombic polymorph adopted a more planar molecular geometry [6] [7].

The macrocyclic compound derived from 2,6-bis(aminomethyl)-4-methylphenol crystallized in a triclinic space group P1̄ with unit cell parameters a = 8.809(1) Å, b = 9.268(2) Å, c = 10.286(3) Å, demonstrating the structural complexity that can arise from aminomethylphenol derivatives [4].

Thermodynamic Parameters: Melting Point, Boiling Point, and Sublimation Behavior

The thermodynamic properties of 2-(aminomethyl)-4-methylphenol have not been directly determined in the literature. However, comprehensive data from closely related structural analogues provides a framework for understanding the expected thermal behavior of this compound.

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)Flash Point (°C)
2-Amino-4-methylphenol133-136 [8] [9] [10]239.4-250 [8] [9]1.157 [8]98.6 [8]
3-Amino-4-methylphenol159-163 [11] [12]Not availableNot availableNot available
4-Amino-2-methylphenolNot availableNot availableNot availableNot available

The isomeric compound 2-amino-4-methylphenol exhibits a melting point range of 133-136°C and a boiling point of approximately 239.4-250°C at standard atmospheric pressure [8] [9] [10]. This compound also demonstrates sublimation behavior, as noted in safety documentation [13]. The 3-amino-4-methylphenol isomer shows a higher melting point range of 159-163°C, suggesting stronger intermolecular interactions in the solid state [11] [12].

The thermal stability and phase transition behavior of aminomethylphenol derivatives are influenced by hydrogen bonding networks formed by both the phenolic hydroxyl group and the amino functionality. The presence of the aminomethyl substituent in the 2-position is expected to create additional opportunities for intermolecular hydrogen bonding, potentially affecting both melting point and sublimation characteristics compared to the amino-substituted analogues.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 2-(aminomethyl)-4-methylphenol can be inferred from related compounds and fundamental structure-solubility relationships. The compound contains both hydrophilic (amino and hydroxyl groups) and hydrophobic (aromatic ring and methyl group) components, resulting in amphiphilic behavior.

CompoundWater SolubilityOrganic SolventspH Effects
2-Amino-4-methylphenolSlightly soluble [14] [15] [16]Soluble in ethanol, acetone [14]Increased solubility at lower pH [14]
2-(aminomethyl)-4-methylphenolLimited data availableExpected to be solubleExpected similar behavior

The related compound 2-amino-4-methylphenol exhibits limited water solubility, described as "slightly soluble" [14] [15] [16]. This compound demonstrates good solubility in organic solvents such as ethanol and acetone due to its aromatic structure and moderate hydrophobic characteristics [14]. The solubility profile is significantly influenced by pH conditions, with increased aqueous solubility observed at lower pH values where the amino group becomes protonated [14].

For 2-(aminomethyl)-4-methylphenol, the presence of the methylene spacer between the amino group and the aromatic ring is expected to increase conformational flexibility and potentially enhance solubility in both aqueous and organic media compared to directly amino-substituted analogues. The compound is anticipated to exhibit pH-dependent solubility behavior, with maximum aqueous solubility occurring under acidic conditions where the amino group is protonated to form the ammonium cation.

Partition coefficient studies of related phenolic compounds indicate that aminomethyl-substituted phenols typically exhibit moderate lipophilicity, with LogP values in the range suitable for pharmaceutical applications [17]. The specific solubility profile would be crucial for applications in synthesis, formulation, and biological studies.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Signatures

The spectroscopic characterization of 2-(aminomethyl)-4-methylphenol has not been reported in the literature. However, comprehensive spectroscopic analysis of structurally related compounds provides a foundation for predicting the expected spectroscopic signatures of this compound.

TechniqueExpected FeaturesTypical Chemical Shifts/Frequencies
1H Nuclear Magnetic ResonanceAromatic protons, -CH2NH2, -CH3, -OHδ 6.5-7.5 (ArH), 3.8 (CH2), 2.2 (CH3)
13C Nuclear Magnetic ResonanceAromatic carbons, methyl, methyleneδ 115-160 (ArC), 20-40 (CH3, CH2)
Infrared SpectroscopyO-H stretch, N-H stretch, C=C aromatic3200-3500 cm⁻¹ (OH, NH), 1600-1500 cm⁻¹ (C=C)
Ultraviolet-Visible Spectroscopyπ-π* and n-π* transitionsλmax ~250-300 nm (π-π), ~350-400 nm (n-π)

Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of 2-(aminomethyl)-4-methylphenol is expected to display characteristic aromatic proton signals in the δ 6.5-7.5 ppm region. The aminomethyl protons would appear as a singlet around δ 3.8 ppm, while the para-methyl group would resonate at approximately δ 2.2 ppm. The phenolic hydroxyl proton would be observed in the δ 9-10 ppm region, potentially showing exchange behavior in protic solvents.

Analysis of related compounds such as 4-amino-2-methylphenol shows characteristic 1H Nuclear Magnetic Resonance patterns with aromatic protons appearing between δ 6.3-6.9 ppm and methyl groups around δ 2.0 ppm [18]. The 13C Nuclear Magnetic Resonance spectrum would exhibit aromatic carbon signals between δ 115-160 ppm, with the aminomethyl carbon appearing around δ 45 ppm and the methyl carbon at approximately δ 20 ppm.

Infrared Spectroscopy

The infrared spectrum would display characteristic absorption bands for the functional groups present in the molecule. The phenolic O-H stretch would appear as a broad absorption band in the 3200-3500 cm⁻¹ region, while N-H stretching vibrations would be observed in a similar frequency range. Aromatic C=C stretching vibrations would be present in the 1600-1500 cm⁻¹ region, and C-H bending modes would appear in the fingerprint region below 1500 cm⁻¹.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum would exhibit characteristic π-π* transitions of the aromatic system, typically appearing in the 250-300 nm region. The presence of the amino and hydroxyl substituents would be expected to cause bathochromic shifts and hyperchromic effects compared to simple methylated phenols. Studies of related aromatic imines and phenolic compounds show absorption maxima in the 250-400 nm range, with molar absorption coefficients typically in the range of 10,000-30,000 M⁻¹cm⁻¹ [19].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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